![molecular formula C2H6K4O9 B148092 Carbonic acid, dipotassium salt, hydrate (2:3) CAS No. 6381-79-9](/img/structure/B148092.png)
Carbonic acid, dipotassium salt, hydrate (2:3)
Overview
Description
“Carbonic acid, dipotassium salt, hydrate (2:3)” is also known as Potassium Carbonate . It is a white potassium salt and its molecular formula is CH2O3. 3/2 H2O.2K . It is also referred to as potash or pearl ash .
Synthesis Analysis
Potassium Carbonate can be made as the product of potassium hydroxide’s absorbent reaction with carbon dioxide . It is used as a drying agent for ketones, alcohols, amines, and non-acidic compounds before distillation .Molecular Structure Analysis
The molecular structure of “Carbonic acid, dipotassium salt, hydrate (2:3)” is based on structures generated from information available in ECHA’s databases . Crystals of potassium carbonate sesquihydrate belong to the monoclinic crystal system and space group C 2/ c.Chemical Reactions Analysis
Potassium carbonate (K2CO3) is soluble in water to form a strong alkaline solution . It reacts with acid to release carbon dioxide .Physical And Chemical Properties Analysis
Potassium Carbonate has a density of 2.43 g/mL at 25 °C and a melting point of 891 °C . It is soluble in water but insoluble in ethanol and ether . It has a strong hygroscopicity and is easy to agglomerate .Scientific Research Applications
Thermochemical Heat Storage
Potassium carbonate salt hydrate, including Potash sesquihydrate, is investigated for its potential use in thermochemical heat storage systems. These systems can store heat by dehydrating the salt and release it upon rehydration .
CO2 Capture
Research has been conducted on the use of potassium carbonate for CO2 capture in the formation of CO2 hydrates. This process can potentially be used for carbon sequestration to reduce greenhouse gas emissions .
Mechanism of Action
Target of Action
Potash sesquihydrate primarily targets hydrochloric acid in gastric secretions . It acts by neutralizing this acid, which plays a crucial role in digestion and maintaining the pH balance in the stomach .
Mode of Action
The compound interacts with its target by undergoing a chemical reaction. When Potash sesquihydrate comes into contact with hydrochloric acid, it reacts to form aluminum chloride and water . This reaction helps to neutralize the acidity in the stomach, providing relief from conditions like heartburn or acid reflux .
Biochemical Pathways
For instance, potassium is essential for the proper functioning of nerve cells and the regulation of fluid balance in the body
Pharmacokinetics
It’s known that the compound is soluble in water , which suggests it could be readily absorbed in the body. More research is needed to understand the ADME properties of Potash sesquihydrate and their impact on its bioavailability.
Result of Action
The primary result of Potash sesquihydrate’s action is the neutralization of hydrochloric acid in the stomach . This can help alleviate symptoms associated with excess stomach acid, such as heartburn or acid reflux . Exposure to potash sesquihydrate has been linked to kidney damage in experimental animals , suggesting potential adverse effects at high concentrations.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Potash sesquihydrate. For instance, the compound’s solubility in water suggests that its action could be affected by the hydration status of the body. Additionally, the compound’s stability could be influenced by factors such as temperature and humidity
Safety and Hazards
Future Directions
properties
IUPAC Name |
tetrapotassium;dicarbonate;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.4K.3H2O/c2*2-1(3)4;;;;;;;/h2*(H2,2,3,4);;;;;3*1H2/q;;4*+1;;;/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVGGBSGYNQKCY-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.[K+].[K+].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6K4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049751 | |
Record name | Potassium carbonate sesquihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonic acid, dipotassium salt, hydrate (2:3) | |
CAS RN |
6381-79-9 | |
Record name | Potassium carbonate sesquihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium carbonate sesquihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbonic acid, dipotassium salt, hydrate (2:3) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | POTASSIUM CARBONATE SESQUIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9300DKS8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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